8-(4-chlorophenyl)-3-(2-ethoxyethyl)-1-methyl-7,8-dihydro-1H-imidazo[2,1-f]purine-2,4(3H,6H)-dione
Description
The compound 8-(4-chlorophenyl)-3-(2-ethoxyethyl)-1-methyl-7,8-dihydro-1H-imidazo[2,1-f]purine-2,4(3H,6H)-dione is a derivative of the imidazo[2,1-f]purine-dione scaffold. Its structure features a 4-chlorophenyl group at position 8, a 2-ethoxyethyl chain at position 3, and a methyl group at position 1. The "7,8-dihydro" designation indicates partial saturation of the bicyclic core, distinguishing it from non-hydrogenated analogs.
Properties
IUPAC Name |
6-(4-chlorophenyl)-2-(2-ethoxyethyl)-4-methyl-7,8-dihydropurino[7,8-a]imidazole-1,3-dione | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H20ClN5O3/c1-3-27-11-10-24-16(25)14-15(21(2)18(24)26)20-17-22(8-9-23(14)17)13-6-4-12(19)5-7-13/h4-7H,3,8-11H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QJAPDOAHNSOKHM-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOCCN1C(=O)C2=C(N=C3N2CCN3C4=CC=C(C=C4)Cl)N(C1=O)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H20ClN5O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
389.8 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
8-(4-chlorophenyl)-3-(2-ethoxyethyl)-1-methyl-7,8-dihydro-1H-imidazo[2,1-f]purine-2,4(3H,6H)-dione is a synthetic compound derived from the purine family. Its unique structure and functional groups suggest potential biological activities that have been investigated in various studies. This article provides a comprehensive overview of its biological activity, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
- Molecular Formula : C18H20ClN5O3
- Molecular Weight : 389.84 g/mol
- IUPAC Name : 6-(4-chlorophenyl)-2-(2-ethoxyethyl)-4-methyl-7,8-dihydropurino[7,8-a]imidazole-1,3-dione
The compound features a chlorophenyl group and an ethoxyethyl substituent on the imidazo[2,1-f]purine core, which contributes to its biological activity.
Antidepressant and Anxiolytic Effects
A study published in PubMed evaluated a series of imidazo[2,1-f]purine derivatives for their potential as antidepressant agents. It was found that specific derivatives exhibited significant affinity for serotonin receptors (5-HT1A and 5-HT7) and demonstrated phosphodiesterase (PDE) inhibition. The compound under discussion was noted for its promising antidepressant-like effects in animal models, particularly in the forced swim test (FST) where it outperformed traditional anxiolytics like diazepam at certain dosages .
The mechanism through which this compound exerts its effects involves:
- Serotonin Receptor Modulation : Binding to 5-HT receptors enhances serotonin signaling pathways, which are crucial in mood regulation.
- PDE Inhibition : By inhibiting phosphodiesterases such as PDE4B and PDE10A, the compound increases cyclic nucleotide levels (cAMP and cGMP), further influencing neurotransmitter release and neuronal excitability.
Case Studies and Experimental Data
A detailed examination of the compound's pharmacological profile revealed:
- Lipophilicity and Metabolic Stability : Studies indicated favorable lipophilicity, suggesting good absorption properties. Metabolic stability tests using human liver microsomes showed that the compound has a moderate metabolic rate, which is beneficial for maintaining therapeutic levels in vivo.
- In Vivo Efficacy : In animal models, doses as low as 2.5 mg/kg demonstrated significant antidepressant effects compared to controls . The compound's efficacy was attributed to its ability to enhance serotonergic activity without the typical side effects associated with conventional antidepressants.
- Binding Affinity Studies : Molecular docking studies indicated that the compound binds effectively to serotonin receptors and PDEs, providing insights into its potential as a lead compound for further drug development .
Data Tables
| Property | Value |
|---|---|
| Molecular Formula | C18H20ClN5O3 |
| Molecular Weight | 389.84 g/mol |
| Lipophilicity | Favorable |
| Metabolic Stability | Moderate |
| Antidepressant Dose | 2.5 mg/kg |
Comparison with Similar Compounds
Table 1: Key Structural Features and Activities of Analogs
Key Observations:
- Position 7 vs. 8 Substitutions : The target compound’s 7,8-dihydro configuration contrasts with analogs like ’s 7-phenyl derivative. Saturation at positions 7/8 may enhance metabolic stability or alter receptor binding .
- 3-Substituent Effects : The 2-ethoxyethyl group in the target compound likely improves water solubility compared to methyl () or trifluoromethylphenyl () groups, which are more lipophilic .
- Receptor Selectivity: Compound 5 () demonstrates that bulky dihydroisoquinolin-butyl groups at position 8 enhance PDE4B1/PDE10A inhibition, suggesting that the target compound’s 4-chlorophenyl group may prioritize kinase over PDE activity .
Q & A
Basic Research Questions
Q. What are the optimal synthetic routes for 8-(4-chlorophenyl)-3-(2-ethoxyethyl)-1-methyl-7,8-dihydro-1H-imidazo[2,1-f]purine-2,4(3H,6H)-dione, and how can purity be maximized?
- Methodology :
- Step 1 : Start with a purine core (e.g., theophylline derivatives) and introduce substituents via nucleophilic substitution or alkylation. Use 2-ethoxyethyl bromide for the 3-position substitution under anhydrous conditions (dichloromethane, 0–5°C) to minimize side reactions .
- Step 2 : Introduce the 4-chlorophenyl group via Suzuki coupling or Ullmann-type reactions, using Pd catalysts and elevated temperatures (70–90°C) .
- Step 3 : Purify via column chromatography (silica gel, gradient elution with ethyl acetate/hexane) followed by recrystallization in ethanol. Validate purity using HPLC (C18 column, acetonitrile/water mobile phase) and ¹H/¹³C NMR .
- Key Considerations :
- Monitor reaction intermediates with LC-MS to identify byproducts.
- Optimize solvent polarity to enhance yield (e.g., DMF for polar intermediates, toluene for non-polar steps) .
Q. How can the compound’s structure be rigorously characterized, and what analytical techniques are critical?
- Methodology :
- X-ray Crystallography : Resolve the 3D structure to confirm regiochemistry of substituents (e.g., distinguishing N-methyl vs. O-ethoxyethyl positions) .
- NMR Spectroscopy : Use 2D NMR (COSY, HSQC) to assign proton environments, particularly for the imidazo-purine fused ring and ethoxyethyl chain .
- High-Resolution Mass Spectrometry (HRMS) : Confirm molecular formula (C₁₉H₂₁ClN₆O₃) and isotopic patterns to rule out impurities .
- Data Interpretation :
- Compare experimental spectra with computational predictions (e.g., DFT-calculated chemical shifts) to validate assignments .
Advanced Research Questions
Q. How do structural modifications (e.g., chloro vs. methoxy substituents) impact biological activity, and what structure-activity relationship (SAR) trends exist?
- Methodology :
- Comparative SAR Study : Synthesize analogs (e.g., 4-methoxyphenyl or 4-fluorophenyl derivatives) and test in vitro against target enzymes (e.g., kinases, phosphodiesterases). Use IC₅₀ assays to quantify inhibition .
- Computational Modeling : Perform molecular docking (e.g., AutoDock Vina) to assess binding affinity variations due to substituent electronic effects (chloro’s electron-withdrawing vs. methoxy’s electron-donating properties) .
- Key Findings :
- The 4-chlorophenyl group enhances hydrophobic interactions in enzyme pockets, while the 2-ethoxyethyl chain improves solubility without steric hindrance .
Q. How can contradictory data in biological assays (e.g., variable IC₅₀ values across studies) be resolved?
- Methodology :
- Standardize Assay Conditions : Control variables like ATP concentration (for kinase assays) or buffer pH (e.g., Tris-HCl vs. HEPES). Validate using reference inhibitors .
- Statistical Analysis : Apply ANOVA to compare replicates across labs; use Cohen’s d to quantify effect size discrepancies .
- Meta-Analysis : Aggregate data from multiple studies (e.g., PubChem BioAssay) to identify outliers and consensus trends .
- Case Study :
- Discrepancies in PDE4 inhibition may arise from differences in enzyme isoforms (PDE4A vs. PDE4D) or allosteric modulation by the ethoxyethyl group .
Q. What strategies are effective for studying the compound’s metabolic stability and toxicity in preclinical models?
- Methodology :
- In Vitro Metabolism : Use liver microsomes (human/rat) with NADPH cofactor to identify phase I metabolites. Analyze via UPLC-QTOF-MS .
- Cytotoxicity Screening : Test in HepG2 cells using MTT assays; compare with structurally related compounds to isolate toxicity mechanisms (e.g., mitochondrial dysfunction) .
- In Vivo PK/PD : Administer to rodents (IV/PO) and measure plasma half-life, tissue distribution, and clearance rates. Correlate with toxicity endpoints (e.g., ALT/AST levels) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
